(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2507-61-1
VCID: VC21539147
InChI: InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
SMILES: C1C(CNC1C(=O)O)F
Molecular Formula: C5H8FNO2
Molecular Weight: 133.12 g/mol

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

CAS No.: 2507-61-1

VCID: VC21539147

Molecular Formula: C5H8FNO2

Molecular Weight: 133.12 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid - 2507-61-1

Description

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of proline, an amino acid essential for protein structure and function. This compound is particularly notable for its unique stereochemistry and potential applications in pharmaceutical and biochemical research. It is also known as (4R)-4-fluoro-L-proline or trans-4-fluoropyrrolidine-2-carboxylic acid.

Synthesis and Applications

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid can be synthesized through various methods, often involving the fluorination of proline derivatives. Its applications are diverse, including use in the synthesis of pharmaceutical compounds and as a building block in peptide chemistry.

Research Findings

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, particularly in the development of inhibitors for various enzymes. The stereochemistry of fluorinated pyrrolidines, such as (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid, plays a crucial role in their biological activity. For instance, the (4R)-fluoro isomer has been shown to have different properties compared to its (4S) counterpart, with the latter often exhibiting higher potency in certain biochemical assays .

Comparison with Other Isomers

CompoundCAS NumberMolecular WeightStereochemistry
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid21156-44-5133.12 g/mol(2S,4R)
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid2438-57-5133.122 g/mol(2S,4S)
(2R,4S)-4-Fluoropyrrolidine-2-carboxylic acidNot specifiedSimilar to above(2R,4S)

The stereochemistry of these compounds significantly affects their biological activity and chemical properties. For example, the (4S) isomer has been shown to adopt a more favorable conformation for certain biochemical interactions compared to the (4R) isomer .

Safety and Handling

Handling of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid requires caution due to its potential to cause skin irritation and oral toxicity. It is classified as harmful if swallowed and causes skin irritation .

CAS No. 2507-61-1
Product Name (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Molecular Formula C5H8FNO2
Molecular Weight 133.12 g/mol
IUPAC Name (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Standard InChIKey ZIWHMENIDGOELV-DMTCNVIQSA-N
Isomeric SMILES C1[C@H](C[NH2+][C@@H]1C(=O)[O-])F
SMILES C1C(CNC1C(=O)O)F
Canonical SMILES C1C(C[NH2+]C1C(=O)[O-])F
Synonyms (2S,4R)-4-fluoropyrrolidine-2-carboxylicacid;21156-44-5;2507-61-1;trans-4-Fluoro-l-proline;trans-4-Fluoropyrrolidine-2-carboxylicacid;(2S,4R)-4-Fluoroproline;SBB066761;C5H8FNO2;PubChem18392;AC1Q71AA;TRANS-4-FLUOROPROLINE;R-4-FLUORO-L-PROLINE;SCHEMBL305909;Jsp004327;TRANSH-PRO(4-F)-OH;CHEMBL1232810;CTK4E5982;H-TRANS-4-FLUORO-PRO-OH;TRANS-4-FLUORO-L-PRO-OH;(4R)-4-FLUOR-L-PROLIN;MolPort-000-140-558;ZIWHMENIDGOELV-DMTCNVIQSA-N;ZINC4899902;Proline,4-fluoro-,trans-(8CI);ANW-25611
PubChem Compound 11902999
Last Modified Aug 15 2023

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